GSK2256294A

Vue d'ensemble

Description

GSK2256294 est un inhibiteur sélectif et oral de l'hydrolase d'époxyde soluble (sEH). Cette enzyme joue un rôle crucial dans le métabolisme des acides époxyéicosatriénoïques (EET), qui sont impliqués dans divers processus physiologiques, notamment l'inflammation et la régulation de la pression artérielle. GSK2256294 a montré un potentiel dans le traitement de maladies telles que la maladie pulmonaire obstructive chronique (MPOC), les maladies cardiovasculaires et les troubles métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de GSK2256294 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Le processus comprend généralement :

Formation de la structure de base : La structure de base est synthétisée par une série de réactions de condensation et de cyclisation.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir les propriétés pharmacologiques souhaitées.

Purification : Le composé final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour garantir une pureté élevée.

Méthodes de production industrielle

La production industrielle de GSK2256294 suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la capacité de mise à l'échelle.

Analyse Des Réactions Chimiques

Types de réactions

GSK2256294 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Divers nucléophiles ou électrophiles en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

Applications de la recherche scientifique

GSK2256294 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'hydrolase d'époxyde soluble et ses effets sur le métabolisme des acides époxyéicosatriénoïques.

Biologie : Investigé pour son rôle dans la modulation des réponses inflammatoires et des voies de signalisation cellulaire.

Médecine : Exploré comme un agent thérapeutique potentiel pour traiter la maladie pulmonaire obstructive chronique, les maladies cardiovasculaires et les troubles métaboliques

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant l'hydrolase d'époxyde soluble.

Mécanisme d'action

GSK2256294 exerce ses effets en inhibant l'hydrolase d'époxyde soluble, une enzyme responsable de l'hydrolyse des acides époxyéicosatriénoïques en acides dihydroxéicosatriénoïques. En inhibant cette enzyme, GSK2256294 augmente les niveaux d'acides époxyéicosatriénoïques, qui possèdent des propriétés anti-inflammatoires et vasodilatatrices. Ce mécanisme est bénéfique dans des maladies comme la maladie pulmonaire obstructive chronique et les maladies cardiovasculaires .

Applications De Recherche Scientifique

Cardiovascular Health

Mechanism of Action : GSK2256294A inhibits the conversion of EETs to dihydroxyeicosatrienoic acids (DHETs), thereby increasing the levels of EETs which are known to have vasodilatory and anti-inflammatory effects.

Clinical Findings : In a study involving healthy volunteers and obese smokers, this compound demonstrated sustained inhibition of sEH activity, leading to increased EET levels without significant adverse effects. This suggests potential applications in treating conditions such as hypertension and heart failure .

Table 1: Clinical Trials on Cardiovascular Applications

| Study Design | Population | Dose | Outcomes |

|---|---|---|---|

| Phase I Trial | Healthy males | 2-20 mg | Sustained sEH inhibition, improved vascular function |

| Phase I Trial | Obese smokers | 6 or 18 mg for 14 days | Increased EET levels, improved endothelial function |

Diabetes and Metabolic Disorders

Impact on Insulin Sensitivity : Although initial studies indicated that this compound did not significantly improve insulin sensitivity, it reduced oxidative stress markers such as F2-isoprostanes in plasma, which could have implications for metabolic health .

Case Study : In a clinical trial focused on patients with diabetes, this compound was well-tolerated and showed potential in modulating inflammation and improving metabolic profiles, warranting further investigation into its role in diabetes management .

Neurological Disorders

Potential in Neuroinflammation : this compound has been investigated for its effects on neuroinflammation following subarachnoid hemorrhage (SAH). A phase Ib trial showed that treatment with this compound resulted in increased serum EET levels and improved EET-to-DHET ratios, suggesting a neuroprotective effect against delayed cerebral ischemia .

Table 2: Neurological Applications

| Study Design | Condition | Dose | Key Findings |

|---|---|---|---|

| Phase Ib Trial | Subarachnoid hemorrhage | 10 mg daily for 10 days | Increased serum EET levels, no adverse events |

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been evaluated for its efficacy in treating COPD due to its role in modulating inflammatory pathways. In preclinical studies, sEH inhibitors have shown promise in reducing airway inflammation and improving lung function .

Pain Management

Role in Neuropathic Pain : The inhibition of sEH by this compound may also provide therapeutic benefits for neuropathic pain conditions. By increasing EET levels, which are involved in pain signaling pathways, this compound could offer a novel approach to pain management .

Mécanisme D'action

GSK2256294 exerts its effects by inhibiting soluble epoxide hydrolase, an enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids to dihydroxyeicosatrienoic acids. By inhibiting this enzyme, GSK2256294 increases the levels of epoxyeicosatrienoic acids, which have anti-inflammatory and vasodilatory properties. This mechanism is beneficial in conditions like chronic obstructive pulmonary disease and cardiovascular diseases .

Comparaison Avec Des Composés Similaires

Composés similaires

TUPS : Un autre inhibiteur de l'hydrolase d'époxyde soluble avec des propriétés pharmacologiques similaires.

AUDA : Un composé qui inhibe également l'hydrolase d'époxyde soluble, mais avec une puissance et une sélectivité différentes.

Inhibiteur de sEH 1 : Un inhibiteur structurellement différent avec des effets comparables sur l'hydrolase d'époxyde soluble.

Unicité de GSK2256294

GSK2256294 est unique en raison de sa haute sélectivité et de sa puissance dans l'inhibition de l'hydrolase d'époxyde soluble. Il a démontré une efficacité significative dans les études précliniques et cliniques, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

GSK2256294A is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). This compound has been investigated for its potential therapeutic applications in various inflammatory and metabolic disorders due to its ability to modulate the levels of EETs, which possess anti-inflammatory and vasodilatory properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile.

This compound inhibits sEH, which converts EETs into dihydroxyeicosatrienoic acids (DHETs), thereby reducing the availability of EETs that exert protective cardiovascular and anti-inflammatory effects. By inhibiting sEH, this compound increases EET levels, potentially leading to enhanced vascular function and reduced inflammation.

Pharmacokinetics and Pharmacodynamics

In clinical studies, this compound demonstrated a favorable pharmacokinetic profile. The compound exhibited a half-life ranging from 25 to 43 hours, allowing for sustained inhibition of sEH activity over time. The dose-dependent inhibition of sEH was significant, with reductions in enzyme activity reaching up to 99.8% at higher doses (20 mg) .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 25–43 hours |

| Maximum plasma concentration | Dose-dependent |

| Time to maximum concentration | Varies with dose |

Efficacy in Inhibiting sEH Activity

In a study involving healthy subjects and overweight individuals, this compound was shown to effectively decrease sEH activity in plasma, muscle, and adipose tissue after one week of administration. Notably, this reduction correlated with decreased levels of F2-isoprostanes, a marker of oxidative stress . However, the compound did not significantly improve insulin sensitivity or blood pressure during the treatment period.

Case Study: Effects on Inflammatory Markers

In a controlled trial assessing its impact on inflammatory markers, this compound administration resulted in reduced levels of pro-inflammatory cytokines without significant adverse effects. The most common side effects reported included headache and contact dermatitis .

Preclinical Studies

Preclinical evaluations have further supported the therapeutic potential of this compound. In animal models, particularly those simulating pulmonary inflammation, the compound demonstrated significant efficacy in reducing inflammation markers and improving lung function .

Table 2: Summary of Preclinical Findings

| Study Type | Model | Result |

|---|---|---|

| In vitro | Human blood samples | 93% reduction in sEH activity |

| Animal model | Mice | 61% reduction in sEH activity |

| Inflammatory model | DSS-induced colitis | Reduced colitis severity |

Safety Profile

This compound has been well-tolerated across various studies with no serious adverse events directly attributed to the drug. Most adverse events were mild to moderate in severity, indicating a favorable safety profile for further clinical development .

Propriétés

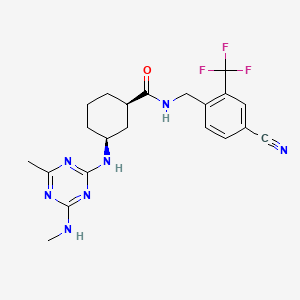

IUPAC Name |

(1R,3S)-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N7O/c1-12-28-19(26-2)31-20(29-12)30-16-5-3-4-14(9-16)18(32)27-11-15-7-6-13(10-25)8-17(15)21(22,23)24/h6-8,14,16H,3-5,9,11H2,1-2H3,(H,27,32)(H2,26,28,29,30,31)/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHDJQIMETZMPH-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NC2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC(=N1)N[C@H]2CCC[C@H](C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142090-23-0 | |

| Record name | GSK-2256294 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142090230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2256294 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L33EX3XR0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.